Benzyl 2-amino-3-hydroxybutanoate hydrochloride
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Overview
Description
H-D-Thr-OBzl.HCl, also known as Benzyl D-threoninate hydrochloride, is an organic compound with the chemical formula C11H15NO4 · HCl. It contains a D-threonine benzyl ester group and a hydrochloride ion in its structure. This compound is a white crystal or crystalline powder with the aroma of phenyl ester .
Preparation Methods
The preparation of Benzyl D-threoninate hydrochloride involves the reaction of D-threonine and benzyl alcohol. Initially, D-threonine and benzyl alcohol undergo a condensation reaction to produce D-threonine benzyl ester. This intermediate then reacts with hydrochloric acid to yield Benzyl D-threoninate hydrochloride .
Chemical Reactions Analysis
H-D-Thr-OBzl.HCl, being a derivative of threonine, can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
H-D-Thr-OBzl.HCl has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: It is utilized in studies involving amino acid derivatives and their effects on biological systems.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of H-D-Thr-OBzl.HCl involves its interaction with specific molecular targets and pathways. As a threonine derivative, it can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage. It is recognized for its beneficial effects as an ergogenic dietary substance .
Comparison with Similar Compounds
H-D-Thr-OBzl.HCl can be compared with other similar compounds such as:
L-Threonine Benzyl Ester Hydrochloride: Similar in structure but contains L-threonine instead of D-threonine.
D-Serine Benzyl Ester Hydrochloride: Contains D-serine instead of D-threonine.
L-Serine Benzyl Ester Hydrochloride: Contains L-serine instead of D-threonine.
The uniqueness of H-D-Thr-OBzl.HCl lies in its specific stereochemistry and the presence of the D-threonine moiety, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
benzyl 2-amino-3-hydroxybutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZGTFSDZJVMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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